(2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Overview
Description
(2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid: is a complex organic compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the piperidine ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Ethylation: The ethyl group is introduced via an alkylation reaction, typically using ethyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperidine and methoxyphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Receptor Binding: It can act as a ligand for certain receptors, influencing biological processes.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It can be used in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. Alternatively, it can bind to a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
- (2S,3S)-1-ethyl-2-(2-hydroxyphenyl)-6-oxopiperidine-3-carboxylic acid
- (2S,3S)-1-ethyl-2-(2-chlorophenyl)-6-oxopiperidine-3-carboxylic acid
- (2S,3S)-1-ethyl-2-(2-nitrophenyl)-6-oxopiperidine-3-carboxylic acid
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring (e.g., methoxy, hydroxy, chloro, nitro).
- Reactivity: These differences in substituents can significantly affect the compound’s reactivity, particularly in substitution and oxidation reactions.
- Applications: While all these compounds may have similar core structures, their applications can vary widely based on their specific functional groups. For instance, the methoxy group may enhance solubility in organic solvents, while the nitro group may increase the compound’s reactivity in electrophilic substitution reactions.
Properties
IUPAC Name |
(2S,3S)-1-ethyl-2-(2-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-16-13(17)9-8-11(15(18)19)14(16)10-6-4-5-7-12(10)20-2/h4-7,11,14H,3,8-9H2,1-2H3,(H,18,19)/t11-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZIJOUYZWYCFA-SMDDNHRTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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